The compound "(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine" is a derivative of tetrahydropyridine, a structural motif that is prevalent in various chemical compounds with significant pharmacological and synthetic applications. Tetrahydropyridines are known for their presence in numerous natural products and synthetic compounds, which have been extensively studied for their diverse biological activities and synthetic utility. The research into the synthesis and structural elucidation of such compounds provides valuable insights into their potential applications in various fields, including medicinal chemistry and material science.
The mechanism of action for tetrahydropyridine derivatives typically involves interactions with biological targets such as enzymes or receptors. However, the specific mechanism of action for "(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine" has not been explicitly detailed in the provided papers. Nevertheless, the general method for the preparation of unsymmetrical trans-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines, as described in the second paper, involves a combination of 1,2-addition of organolithium reagents to pyridine and trans-6-allylation with triallylborane in the presence of methanol2. This method also discusses the isomerization of trans-piperideines into cis-2-allyl-6-alkyl(phenyl)-3-piperideines upon heating, which suggests a dynamic stereochemical behavior that could be relevant to the compound's interaction with biological systems.
The synthesis of tetrahydropyridine derivatives is of great interest in the field of synthetic chemistry. The first paper describes the synthesis of a related compound, "(2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate," which was achieved using benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline-Fe(III) complex1. The crystal structure of this compound was determined, revealing a flat boat conformation of the tetrahydropyridine ring, which is stabilized by intra- and intermolecular hydrogen bonds. This study exemplifies the intricate design and execution of synthetic routes to create complex tetrahydropyridine derivatives, which could be applied to the synthesis of "(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine."
In medicinal chemistry, tetrahydropyridine derivatives are often explored for their potential therapeutic properties. Although the provided papers do not directly discuss the biological activities of "(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine," the methodologies and structural insights gained from these studies can be instrumental in designing new compounds with desired biological effects. For instance, the second paper mentions the synthesis of alkaloids such as "(±)-epidihydropinidine" and "(±)-dihydropinidine" through hydrogenation of the corresponding tetrahydropyridine compounds2. These findings could pave the way for the development of new drugs based on the tetrahydropyridine scaffold.
While the applications in material science are not directly addressed in the provided papers, the structural characteristics of tetrahydropyridine derivatives, such as their conformation and hydrogen bonding patterns, could be relevant for the design of novel materials. The detailed crystallographic analysis presented in the first paper provides a foundation for understanding how these compounds might interact at the molecular level, which is crucial for the development of materials with specific properties1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: